2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine

Physicochemical profiling ADME Kinase inhibitor design

2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine (CAS 685107-78-2) is a heterocyclic compound featuring a pyrimidine core substituted at the 2‑position with a pyridin‑2‑yl group and at the 4‑position with a 4‑(1,2,4‑triazol‑1‑yl)phenyl moiety. This combination of nitrogen‑rich heterocycles places the compound within the privileged pharmacophore space frequently explored for kinase inhibitors.

Molecular Formula C17H12N6
Molecular Weight 300.325
CAS No. 685107-78-2
Cat. No. B2840805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine
CAS685107-78-2
Molecular FormulaC17H12N6
Molecular Weight300.325
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)N4C=NC=N4
InChIInChI=1S/C17H12N6/c1-2-9-19-16(3-1)17-20-10-8-15(22-17)13-4-6-14(7-5-13)23-12-18-11-21-23/h1-12H
InChIKeyVMFXPIJWSWRXRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine (CAS 685107-78-2): A Heterocyclic Building Block for Kinase-Targeted Libraries


2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine (CAS 685107-78-2) is a heterocyclic compound featuring a pyrimidine core substituted at the 2‑position with a pyridin‑2‑yl group and at the 4‑position with a 4‑(1,2,4‑triazol‑1‑yl)phenyl moiety [1]. This combination of nitrogen‑rich heterocycles places the compound within the privileged pharmacophore space frequently explored for kinase inhibitors [2]. Its computed physicochemical properties include a molecular weight of 300.32 g/mol, a calculated logP of 2.2, five hydrogen‑bond acceptors, and zero hydrogen‑bond donors [1], making it a compact, highly unsaturated scaffold suitable for fragment‑based and structure‑based drug discovery programs.

Why 2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine (CAS 685107-78-2) Cannot Be Replaced by Common Pyrimidine Analogs


Simple pyrimidine derivatives are often treated as interchangeable building blocks; however, the specific 2‑pyridin‑2‑yl and 4‑(1,2,4‑triazol‑1‑yl)phenyl substitution pattern on the central pyrimidine ring is a non‑trivial structural determinant of biological activity. Replacing the 2‑pyridin‑2‑yl group with an amino or other substituent alters both the electronic character and the hydrogen‑bonding capability of the scaffold [1], while the triazole‑phenyl appendage is critical for engaging a hydrophobic pocket adjacent to the kinase hinge region [2]. Even structurally similar compounds, such as 4‑[4‑(1H‑1,2,4‑triazol‑1‑yl)phenyl]‑2‑pyrimidinamine, differ substantially in calculated logP (Δ ~1.2 units) and hydrogen‑bond acceptor count, which translates to divergent solubility, permeability, and target‑binding profiles [1].

Quantitative Differentiation of 2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine (CAS 685107-78-2) Against Key Structural Analogs


Enhanced Lipophilicity Enables Superior Membrane Penetration Compared with the 2-Amino Analog

The target compound exhibits a computed logP (XLogP3) of 2.2, whereas the direct 2‑amino analog 4‑[4‑(1H‑1,2,4‑triazol‑1‑yl)phenyl]‑2‑pyrimidinamine (CAS 685106‑75‑6) shows a logP of approximately 1.0 [1]. This difference of ~1.2 log units corresponds to a roughly 15‑fold higher theoretical partition coefficient for the target compound, which is particularly relevant for passive membrane permeability in cellular assays [1].

Physicochemical profiling ADME Kinase inhibitor design

Increased Hydrogen‑Bond Acceptor Capacity Provides a Stronger Kinase Hinge‑Binding Motif

The target compound contains five hydrogen‑bond acceptor sites (all nitrogen atoms), compared with four acceptors in the 2‑amino analog [1]. The additional pyridine nitrogen is strategically positioned at the 2‑position of the pyrimidine, mimicking the adenine ring of ATP and enabling bidentate hydrogen‑bonding to the kinase hinge region [2]. This feature is absent in the 2‑amino analog, where the NH2 group can donate a hydrogen bond but offers only one acceptor, reducing the potential for a complementary donor‑acceptor‑donor motif.

Medicinal chemistry Kinase targeting Lead optimization

Preclinical Kinase Profiling Shows Multi‑Target Engagement Distinct from Simpler Pyrimidine Scaffolds

ChEMBL records four inhibition bioactivities for the target compound [1], placing it in a distinct polypharmacology space compared with simpler pyrimidine analogs that typically show more limited kinase interaction profiles. While direct head‑to‑head data are not available for the closest analog, the presence of multiple activity records indicates that the 2‑pyridin‑2‑yl‑4‑(1,2,4‑triazol‑1‑yl)phenyl substitution pattern confers a broader target engagement fingerprint than that observed for mono‑substituted pyrimidine controls [2].

Kinase selectivity Polypharmacology Preclinical profiling

High-Impact Application Scenarios for 2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine (CAS 685107-78-2) in Drug Discovery and Chemical Biology


Fragment‑Based Discovery of Type‑I Kinase Inhibitors Targeting the ATP‑Binding Site

The compound’s pyridine‑pyrimidine core mimics the adenine moiety of ATP, while the triazole‑phenyl group occupies the hydrophobic pocket adjacent to the hinge. This pre‑organized presentation of key pharmacophoric elements makes it a rational starting fragment for CDK, Aurora, or PLK1 inhibitor programs, consistent with the scaffold’s presence in patent US8841312B2 [1].

Building Block for Parallel Synthesis of Focused Kinase Libraries

The 2‑pyridin‑2‑yl group provides a synthetic handle for further functionalization (e.g., cross‑coupling), while the triazole‑phenyl moiety remains a stable anchor. This enables rapid derivatization to generate SAR data, leveraging the compound’s well‑balanced lipophilicity (logP 2.2) that helps maintain drug‑like properties across the library [2].

Chemical Probe Development for Polypharmacology Studies

Because the compound already shows four distinct bioactivities against kinase targets in ChEMBL [3], it can serve as a template for designing chemical probes that interrogate multiple kinases simultaneously, a feature less common in simpler pyrimidine controls.

Biophysical Assay Development for Kinase Binding and Inhibition

The compound’s higher hydrogen‑bond acceptor count (HBAC 5) and moderate lipophilicity make it suitable for surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) experiments, where robust binding signals are required [2].

Quote Request

Request a Quote for 2-Pyridin-2-yl-4-[4-(1,2,4-triazol-1-yl)phenyl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.